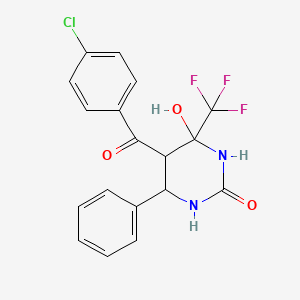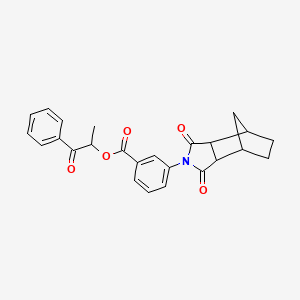
5-(4-Chlorobenzoyl)-4-hydroxy-6-phenyl-4-(trifluoromethyl)-1,3-diazinan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chlorobenzoyl)-4-hydroxy-6-phenyl-4-(trifluoromethyl)-1,3-diazinan-2-one: is a chemical compound with the following properties:
Linear Formula: CHClFNO
CAS Number: 474092-50-7
Molecular Weight: 490.87 g/mol
This compound belongs to the class of tetrahydro-2(1H)-pyrimidinones and exhibits intriguing structural features, including a chlorobenzoyl group, a phenyl ring, and a trifluoromethyl substituent.
Métodos De Preparación
Synthetic Routes:: The synthetic preparation of this compound involves several steps. While I don’t have specific data for this exact compound, similar compounds with variations in substituents have been synthesized. Here’s a general outline:
Starting Material: Begin with appropriate precursors, such as substituted benzaldehydes or benzoyl chlorides.
Cyclization: Cyclize the starting material using suitable reagents to form the diazinanone ring.
Hydroxylation: Introduce the hydroxy group at the desired position.
Substitution: Introduce the chlorobenzoyl group and the trifluoromethyl substituent.
Purification: Purify the compound through recrystallization or chromatography.
Industrial Production:: Industrial-scale production methods may involve modifications of the above steps, optimization for yield, and cost-effective processes.
Análisis De Reacciones Químicas
This compound can undergo various reactions:
Oxidation: Oxidation of the phenolic hydroxyl group.
Reduction: Reduction of the carbonyl group.
Substitution: Substitution reactions at the chlorobenzoyl position.
Ring Opening: Diazinanone ring opening under specific conditions.
Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).
Major products depend on reaction conditions and substituents but may include derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential pharmaceutical applications.
Industry: As a precursor for specialty chemicals.
Mecanismo De Acción
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, affecting cellular processes.
Comparación Con Compuestos Similares
Similar compounds include:
5-(4-Chlorobenzoyl)-4-hydroxy-6-(4-isopropylphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one:
5-(4-Chlorobenzoyl)-6-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one:
5-(4-Chlorobenzoyl)-4-hydroxy-6-[4-(methylsulfanyl)phenyl]-4-(trifluoromethyl)-1,3-diazinan-2-one:
These compounds share structural motifs but differ in substituents, leading to distinct properties.
Propiedades
Fórmula molecular |
C18H14ClF3N2O3 |
|---|---|
Peso molecular |
398.8 g/mol |
Nombre IUPAC |
5-(4-chlorobenzoyl)-4-hydroxy-6-phenyl-4-(trifluoromethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C18H14ClF3N2O3/c19-12-8-6-11(7-9-12)15(25)13-14(10-4-2-1-3-5-10)23-16(26)24-17(13,27)18(20,21)22/h1-9,13-14,27H,(H2,23,24,26) |
Clave InChI |
SHNBOUGTFVGPKS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-benzylpiperidin-1-yl)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620461.png)

![1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11620471.png)
![methyl (5E)-2-methyl-4-oxo-5-[2-(trifluoromethyl)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11620472.png)
![Propan-2-yl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11620475.png)

![1-[(3-Ethoxy-4-hydroxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B11620482.png)
![(3-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetonitrile](/img/structure/B11620487.png)
![3-({3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B11620491.png)

![Bis(2-methoxyethyl) 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11620526.png)
![1-[11-(4-fluorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-3-methylbutan-1-one](/img/structure/B11620532.png)
![3-methyl-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11620535.png)
![N-(5-Chloro-2-methylphenyl)-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide](/img/structure/B11620541.png)
